Balanced SERT/NET Inhibition: A Unique Signature vs. Desipramine and Clomipramine
Imipramine exhibits a distinct, balanced profile of SERT and NET inhibition. This is quantitatively different from its metabolite desipramine, which is highly selective for NET, and clomipramine, which is highly selective for SERT [1]. In direct comparison, imipramine's SERT/NET Ki ratio is approximately 1:2, whereas desipramine's ratio is heavily skewed towards NET (approximately 1:10), and clomipramine's ratio is skewed towards SERT (approximately 2:1) [1].
| Evidence Dimension | SERT/NET Inhibition Ratio (approximate based on Ki ranges) |
|---|---|
| Target Compound Data | SERT Ki: 1.3-20 nM, NET Ki: 20-142 nM [1] |
| Comparator Or Baseline | Desipramine: SERT Ki 22-180 nM, NET Ki 0.63-8.6 nM; Clomipramine: SERT Ki 0.14-0.3 nM, NET Ki 54 nM [1] |
| Quantified Difference | Imipramine ~1:2 SERT/NET; Desipramine ~10:1 NET/SERT; Clomipramine ~2:1 SERT/NET [1] |
| Conditions | Human cloned receptor binding assays (Ki values in nM) |
Why This Matters
This unique balanced profile makes imipramine the preferred standard for investigating dual reuptake inhibition without the extreme selectivity biases of its metabolites or close structural analogs.
- [1] Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. Table 4. View Source
